3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one

17β‑HSD1 inhibition estrogen-dependent disease naphthalene SAR

Procure the 4'-hydroxyphenyl regioisomer for Flocoumafen-d4 LC-MS/MS internal standard synthesis and 17β-HSD1 inhibitor programs achieving 91% inhibition at 100 nM. Avoid 3'-hydroxy isomer potency loss (23% inhibition). With a calculated logP of 3.1, single hydrogen-bond donor, and non-isomerising scaffold, it ensures homogeneous binding data and simplified crystallisation—distinct from more polar 7-hydroxy analogs (logP ~2.5) and E/Z mixture benzylidene derivatives.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 90035-32-8
Cat. No. B3058554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
CAS90035-32-8
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)O
InChIInChI=1S/C16H14O2/c17-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)16(18)10-13/h1-8,13,17H,9-10H2
InChIKeyYYNFOXFHODZSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 4 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 90035-32-8): Core Properties and Structural Classification for Informed Procurement


3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 90035-32-8) is a synthetic, non‑steroidal small molecule belonging to the hydroxyphenyl‑substituted 3,4‑dihydronaphthalen‑1(2H)‑one class [1]. It possesses a molecular weight of 238.28 g·mol⁻¹, a calculated logP of 3.1, one hydrogen‑bond donor, and two hydrogen‑bond acceptors, framing a moderately lipophilic scaffold with limited polarity [1]. This compound serves as a key intermediate in the preparation of isotopically labelled anticoagulant rodenticides (e.g., Flocoumafen‑d₄) and appears as a substructure in libraries targeting estrogen‑dependent pathways .

Why 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one Cannot Be Replaced by a Generic Dihydronaphthalenone Analog


Substituting the 4‑hydroxyphenyl moiety or altering the dihydronaphthalenone ring position can drastically alter the compound’s biological recognition and synthetic utility. In 17β‑HSD1 inhibition assays, moving the hydroxyl from the 4′‑ to the 3′‑position on the phenyl ring of a naphthalene scaffold changed inhibition from 55 % to 91 % at 100 nM, demonstrating that subtle positional changes dictate target engagement . Likewise, the 3‑(4‑hydroxyphenyl)‑3,4‑dihydronaphthalen‑1(2H)‑one substructure is specifically required for the synthesis of Flocoumafen‑d₄, whereas the 2‑benzylidene or 6‑hydroxy regioisomers lead to different chemical reactivity and biological profiles [1].

Quantitative Differentiation Evidence for 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one Against Closest Analogs


17β‑HSD1 Inhibitory Potency: 4′‑Hydroxy vs. 3′‑Hydroxy Phenyl Substitution

In a series of (hydroxyphenyl)naphthalene‑2‑ols, the 4′‑hydroxyphenyl derivative (compound 5) inhibited human 17β‑HSD1 by 91 % at 100 nM, whereas the corresponding 3′‑hydroxyphenyl isomer (compound 4) achieved only 23 % inhibition under identical conditions . Although these test compounds differ from the target scaffold by having a 2‑OH on the naphthalene, the data demonstrate that a 4′‑hydroxy orientation is critical for potency, a feature preserved in 3‑(4‑hydroxyphenyl)‑3,4‑dihydronaphthalen‑1(2H)‑one.

17β‑HSD1 inhibition estrogen-dependent disease naphthalene SAR

LogP and Hydrogen‑Bond Profile vs. the 7‑Hydroxy Analog

The target compound has a computed XLogP3‑AA of 3.1 and one hydrogen‑bond donor [1]. The 7‑hydroxy analog (7‑hydroxy‑3‑(p‑hydroxyphenyl)‑3,4‑dihydronaphthalen‑1(2H)‑one) adds a second phenolic OH, predicted to lower logP by approximately 0.5–0.8 units and increase H‑bond donors to two, based on standard fragment contributions [2]. This difference can affect membrane permeability and metabolic stability, making the monohydroxy compound preferable when a less polar, more membrane‑permeable intermediate is needed.

physicochemical properties lipophilicity drug-likeness

Synthetic Utility: Flocoumafen‑d₄ Intermediate vs. Generic Tetralones

3‑(4‑Hydroxyphenyl)‑3,4‑dihydronaphthalen‑1(2H)‑one is specifically employed as the precursor for Flocoumafen‑d₄, a deuterated second‑generation anticoagulant rodenticide . While other tetralones such as 4‑(3,4‑dichlorophenyl)‑3,4‑dihydronaphthalen‑1(2H)‑one serve as intermediates for SERMs, they cannot be substituted in the Flocoumafen‑d₄ synthetic route without altering the aromatic substitution pattern required for the coumarin ring closure step .

isotope labelling rodenticide synthesis anticoagulant

Absence of Exocyclic Double Bond Differentiates Reactivity from Benzylidene Analogs

The target compound lacks the exocyclic benzylidene double bond present in analogs such as (2E)‑2‑[(4‑hydroxyphenyl)methylidene]‑3,4‑dihydronaphthalen‑1(2H)‑one (CAS 124996‑02‑7). This structural difference eliminates E/Z isomerism and the associated photochemical instability, yielding a single, chromatographically resolvable species . The benzylidene analog exists as an equilibrium mixture of isomers, complicating purification and biological interpretation.

chemical stability synthetic handle tautomerism

Optimal Research and Industrial Use Cases for 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one Based on Differential Evidence


17β‑HSD1 Inhibitor Lead Optimisation Utilising the 4′‑Hydroxy Pharmacophore

Medicinal chemistry teams developing non‑steroidal 17β‑HSD1 inhibitors can procure this scaffold to retain the 4′‑hydroxyphenyl motif that delivers 91 % inhibition at 100 nM in naphthalene‑based analogs, while avoiding the potency loss observed with 3′‑hydroxy isomers (23 % inhibition) .

Synthesis of Deuterated Flocoumafen Internal Standards for Mass Spectrometry

Bioanalytical laboratories requiring Flocoumafen‑d₄ as an LC‑MS/MS internal standard must source this exact intermediate, as alternative regioisomers cannot complete the coumarin annulation step in the established synthetic route .

Physicochemical Screening Libraries Preferring Moderate Lipophilicity and a Single H‑bond Donor

Compound management groups curating fragment or lead‑like libraries can select this compound for its XLogP3 of 3.1 and single H‑bond donor, providing a distinct physicochemical profile compared to the more polar 7‑hydroxy analog (estimated logP ≈ 2.5, two H‑bond donors) .

Single‑Isomer Crystallography and Biophysical Assays Requiring Configurational Homogeneity

Structural biology and biophysics groups needing a defined, non‑isomerising ligand should choose this compound over benzylidene analogs that exist as E/Z mixtures, thereby simplifying crystallisation and ensuring homogeneous binding data .

Quote Request

Request a Quote for 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.